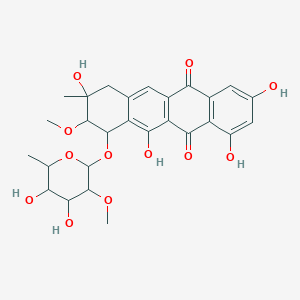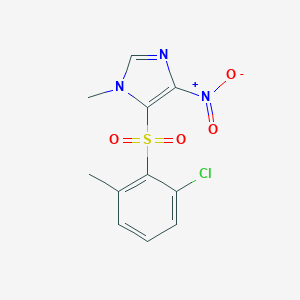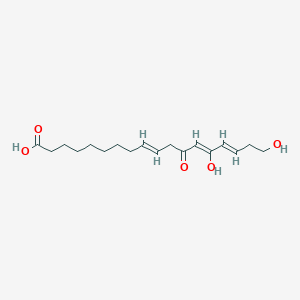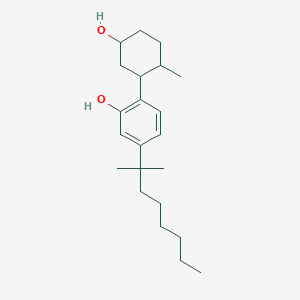
2-Demethylsteffimycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Demethylsteffimycin D is a natural product that is derived from the marine microorganism, Streptomyces sp. It belongs to the class of compounds known as macrolides, which are characterized by a large lactone ring structure. This compound has attracted the attention of researchers due to its potential therapeutic applications.
Applications De Recherche Scientifique
Selective Activity Against Ras Oncogene-Expressed Cells
2-Demethylsteffimycin D has been identified as a new anthracycline with potential applications in targeting cells expressing the ras oncogene. This property was discovered during in vitro screenings aimed at finding agents active against ras oncogene-expressed cells. This suggests its potential use in specific cancer therapies where the ras oncogene plays a crucial role (Suzukake-Tsuchiya et al., 1990).
Analogous Antibiotics and Drug Efficacy
While direct studies on 2-Demethylsteffimycin D are limited, research on related compounds, such as other anthracyclines and tetracycline antibiotics, provides indirect insights. These studies evaluate the clinical efficacy of similar compounds in treating infections and their pharmacokinetics. For instance, the clinical evaluation of demethylchlortetracycline in infections of the lower respiratory tract, urinary tract, or skin provides insights into the potential applications of chemically related compounds like 2-Demethylsteffimycin D (Vosti et al., 1961).
Biosynthetic Pathways and Modifications
Research on biosynthetic pathways and modifications of similar compounds can also shed light on the potential modifications and optimizations of 2-Demethylsteffimycin D. For example, studies on the conversion of (2S)‐Arginine to (2S,3R)‐Capreomycidine in the biosynthetic pathway of Streptomyces sp. Strain ATCC11861 reveal the complexities of antibiotic biosynthesis and potential ways to engineer 2-Demethylsteffimycin D for enhanced efficacy or reduced toxicity (Ju et al., 2004).
Structure-Activity Relationship Studies
The study of structural relationships in antibiotics, such as the pseudo intercalated complex formation between actinomycin and DNA binding sequence, provides a framework for understanding how 2-Demethylsteffimycin D might interact with biological targets. These insights are crucial for predicting and enhancing the drug's efficacy and selectivity (Takusagawa et al., 1982).
Potential in Combination Therapy
The potential of 2-Demethylsteffimycin D in combination therapy can be inferred from studies on similar compounds. For example, the combination of bisbenzylisoquinoline alkaloids with antibiotics against MRSA strains indicates that 2-Demethylsteffimycin D could enhance the efficacy of existing antibiotics or be used in multi-drug regimens (Zuo et al., 2011).
Propriétés
Numéro CAS |
132354-18-8 |
|---|---|
Nom du produit |
2-Demethylsteffimycin D |
Formule moléculaire |
C27H30O12 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,4,6,9-tetrahydroxy-8-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30O12/c1-9-18(30)22(34)24(36-3)26(38-9)39-23-15-10(8-27(2,35)25(23)37-4)5-12-17(20(15)32)21(33)16-13(19(12)31)6-11(28)7-14(16)29/h5-7,9,18,22-26,28-30,32,34-35H,8H2,1-4H3 |
Clé InChI |
MGNUINXAJYRUGK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
Synonymes |
2-demethylsteffimycin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)


![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)